3-(4-Ethylphenyl)-3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxide is a chemical compound that falls under the category of benzothiadiazines. This compound contains a benzothiadiazine core structure, which is characterized by a fused benzene and thiadiazine ring system. The presence of an ethylphenyl substituent at the 3-position contributes to its unique properties and potential applications in various fields.
This compound is classified as a heterocyclic organic compound due to the presence of sulfur and nitrogen in its ring structure. It is also categorized under the broader class of benzothiadiazines, which are known for their pharmacological activities.
The synthesis of 3-(4-Ethylphenyl)-3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxide typically involves multi-step organic reactions. Common methods include:
The synthesis may involve reagents such as sulfur dichloride for thiadiazine formation and various alkylating agents to introduce the ethylphenyl group. Reaction conditions such as temperature, solvent choice, and reaction time play critical roles in achieving high yields and purity of the desired product.
The molecular formula for 3-(4-Ethylphenyl)-3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxide is . Its structure features:
The compound has a molecular weight of approximately 236.29 g/mol. Its structural representation can be visualized using molecular modeling software or chemical drawing tools to understand spatial arrangements and functional groups.
The compound can participate in various chemical reactions typical of heterocycles:
Reactions involving this compound require careful control of conditions to avoid degradation or unwanted side reactions. Analytical techniques such as NMR spectroscopy and mass spectrometry are often employed to monitor reaction progress and product identification.
The mechanism of action for compounds like 3-(4-Ethylphenyl)-3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxide typically involves interactions with biological targets such as enzymes or receptors.
Research indicates that benzothiadiazines may exhibit pharmacological effects through modulation of neurotransmitter systems or inhibition of specific enzymes involved in metabolic pathways. Quantitative studies are necessary to elucidate specific binding affinities and biological activities.
Relevant data on melting points, boiling points, and spectral characteristics can be obtained from chemical databases for precise applications in research.
3-(4-Ethylphenyl)-3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxide has potential applications in:
1,2,4-Benzothiadiazine 1,1-dioxides (BTDs) represent a privileged scaffold in central nervous system drug discovery, with therapeutic significance rooted in their ability to modulate glutamatergic neurotransmission. The journey began with IDRA-21 (9,10-dihydro-4H-imidazo[1,2-b]benzothiadiazine 1,1-dioxide), identified by Bertolino and colleagues as the first potent AMPA receptor positive allosteric modulator (AMPA-pam) within this chemical class [2]. Subsequent pharmacological investigations revealed that BTDs could enhance synaptic transmission by slowing receptor deactivation and desensitization kinetics, positioning them as promising candidates for cognitive disorders. This discovery catalyzed extensive structure-activity relationship (SAR) studies, leading to clinically evaluated compounds like cyclothiazide and BPAM variants (BPAM344 and BPAM538) [2]. The therapeutic relevance spans diverse neurological conditions:
Table 1: Evolution of Key Benzothiadiazine Derivatives in AMPA Receptor Research
Compound | Structural Features | Therapeutic Significance |
---|---|---|
IDRA-21 | Imidazo-fused ring system | Prototype AMPA-pam; cognitive enhancement |
Cyclothiazide | Chlorinated bicyclic core | Potent AMPA receptor desensitization inhibitor |
BPAM344/BPAM538 | Fluorinated 3,4-dihydro derivatives | Advanced cognition enhancers with oral activity |
3,3-Dimethyl-BTD | Disubstituted C3 position (10) | Novel synthetic analog with docking validation |
The target compound (PubChem CID: 49668514, C₁₅H₁₆N₂O₂S) exhibits distinct structural features that differentiate it from classical BTD scaffolds [1]. Its core consists of a dihydro-2H-1,2,4-benzothiadiazine ring oxidized at sulfur (1,1-dioxide), with a 4-ethylphenyl moiety attached at the C3 position. This architecture confers specific physicochemical and stereoelectronic properties:
Table 2: Structural Comparison with Representative BTD Analogs
Compound | Molecular Formula | C3 Substituent | Molecular Weight (g/mol) | Notable Features |
---|---|---|---|---|
3-(4-Ethylphenyl)-3,4-dihydro-2H-BTD 1,1-dioxide | C₁₅H₁₆N₂O₂S | 4-Ethylphenyl | 288.37 | Extended aryl conjugation |
3,3-Dimethyl-3,4-dihydro-2H-BTD 1,1-dioxide (10) | C₉H₁₂N₂O₂S | Dimethyl | 212.27 | Steric hindrance at C3 |
3-Methyl-4H-BTD 1,1-dioxide | C₈H₈N₂O₂S | Methyl | 196.23 | Planar unsaturated core [7] |
7-Sulfamoyl-3,4-dihydro-BTD 1,1-dioxide | C₇H₉N₃O₄S₂ | H (unsubstituted) | 263.29 | Polar sulfonamide at C7 [3] |
Research on 3-aryl substituted BTDs like the 3-(4-ethylphenyl) derivative focuses on their biophysical interactions with AMPA receptors (AMPARs), particularly the ligand-binding domains (LBDs) of GluA2 subunits. As positive allosteric modulators, these compounds bind at the dimer interface of LBDs, stabilizing the open conformation of the ion channel and prolonging glutamate-induced currents [2]. Key mechanistic aspects under investigation include:
Table 3: Neurological Applications Supported by BTD Pharmacology
Therapeutic Area | Biological Targets | Experimental Evidence |
---|---|---|
Cognitive Dysfunction | Hippocampal AMPAR trafficking | Enhanced LTP in rodent hippocampal slices |
Alzheimer’s Pathology | Aβ-induced synaptic depression | Reversal of glutamate receptor internalization in models |
Parkinsonian Symptoms | Cortico-striatal neurotransmission | Improved motor coordination in MPTP-treated primates |
Neurodegenerative Recovery | BDNF/TrkB signaling pathways | Increased neurotrophin expression in cortical neurons |
The convergence of synthetic accessibility (e.g., room temperature condensation of 2-aminobenzenesulfonamide with ketones [2]), tunable pharmacology, and demonstrated CNS efficacy solidifies 3-(4-ethylphenyl)-3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxide as a strategic lead for next-generation neuromodulators. Current research prioritizes structural hybrids integrating ethylaryl groups with sulfonamide functionalities (e.g., C7-sulfonamide variants [3]) to optimize receptor binding kinetics and neuroprotective efficacy.
CAS No.: 3009-34-5
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.:
CAS No.: 63745-66-4